

# 1-Chloroethyl 2-methylpropanoate IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1-Chloroethyl 2-methylpropanoate

Cat. No.: B1367391

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## An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate

This technical guide provides a comprehensive overview of **1-Chloroethyl 2-methylpropanoate**, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Identity

IUPAC Name: **1-Chloroethyl 2-methylpropanoate**[\[1\]](#)

Synonyms: While no common synonyms are widely listed, systematic variations of the IUPAC name may be encountered.

## Physicochemical Properties

The following table summarizes the key quantitative data for **1-Chloroethyl 2-methylpropanoate**.

Property	Value	Reference
CAS Number	84674-32-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.6 g/mol	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis via Fischer Esterification

A primary and well-established method for the synthesis of **1-chloroethyl 2-methylpropanoate** is through direct esterification, specifically the Fischer esterification method.<sup>[1]</sup> This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.<sup>[1]</sup>

Reactants:

- 2-methylpropanoic acid
- 1-chloroethanol<sup>[1]</sup>
- Strong acid catalyst (e.g., sulfuric acid)

General Procedure:

- 2-methylpropanoic acid is combined with 1-chloroethanol in a suitable reaction vessel.
- A catalytic amount of a strong acid is added to the mixture.
- The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester and water.
- The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is worked up to isolate and purify the **1-chloroethyl 2-methylpropanoate** product. This may involve neutralization of the acid catalyst, extraction, and distillation.

Reaction Mechanism: The Fischer esterification proceeds through several key steps:

- Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the 2-methylpropanoic acid, which increases the electrophilicity of the carbonyl carbon.<sup>[1]</sup>

- Nucleophilic attack: The alcohol, 1-chloroethanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon.<sup>[1]</sup>
- Proton transfer and water elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.
- Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, **1-chloroethyl 2-methylpropanoate**.

## Analytical Characterization

To confirm the identity and purity of the synthesized **1-chloroethyl 2-methylpropanoate**, a thorough analysis is necessary. The following analytical techniques are recommended:

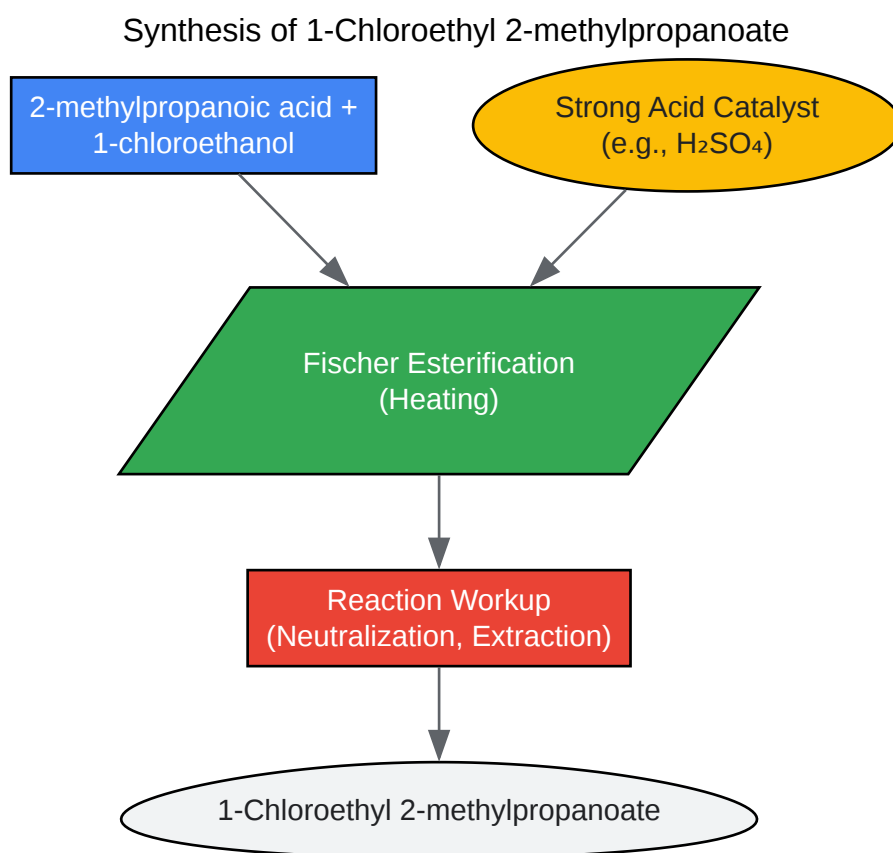
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the reaction mixture and to identify the product based on its mass-to-charge ratio and fragmentation pattern.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are essential for elucidating the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.<sup>[1]</sup>

## Chemical Reactivity

**1-Chloroethyl 2-methylpropanoate** is a versatile synthetic intermediate due to the presence of two reactive functional groups: an ester and a chloroethyl group.<sup>[1]</sup>

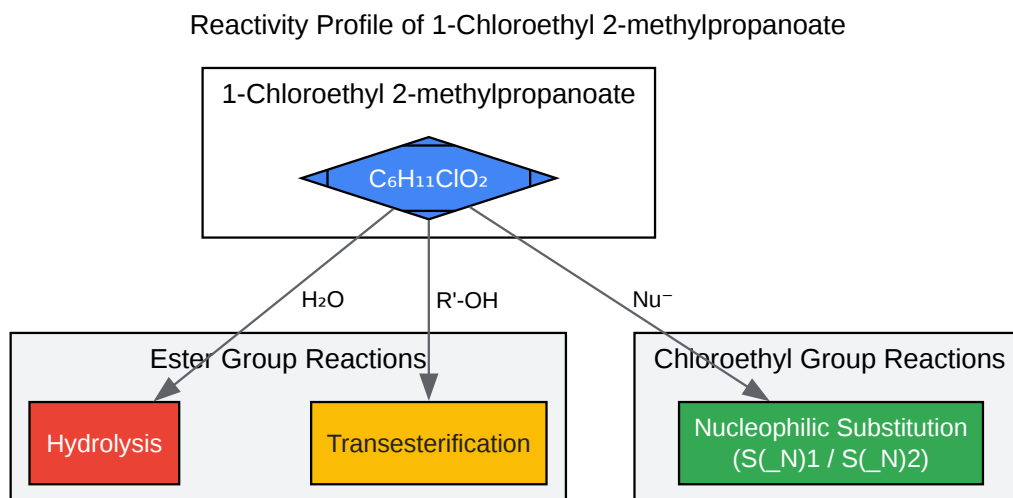
- Ester Group Reactivity: The ester functional group can undergo various reactions, such as hydrolysis (cleavage by water to yield the carboxylic acid and alcohol) and transesterification (reaction with another alcohol to form a different ester).<sup>[1]</sup>
- Chloroethyl Group Reactivity: The chloroethyl group provides a site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles.<sup>[1]</sup> This allows for the introduction of various functionalities by displacing the chlorine atom, which is a good leaving group. These reactions can proceed through either an S<sub>N</sub>1 or S<sub>N</sub>2 mechanism, depending on the reaction conditions and the nature of the nucleophile.<sup>[1]</sup>

## Visualizations



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Caption: Fischer Esterification workflow for the synthesis of **1-Chloroethyl 2-methylpropanoate**.



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Caption: Dual reactivity pathways of **1-Chloroethyl 2-methylpropanoate**.

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## References

- 1. 1-Chloroethyl 2-methylpropanoate | CAS 84674-32-8 [benchchem.com]
- 2. 1-Chloroethyl 2-methylpropanoate | C<sub>6</sub>H<sub>11</sub>ClO<sub>2</sub> | CID 13138743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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